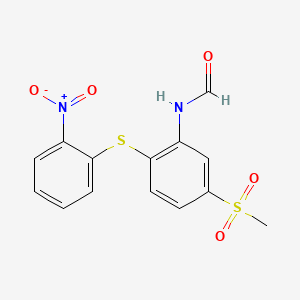

N-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide

Description

N-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide (CAS: 298-152-8) is a sulfur-containing aromatic compound characterized by a formamide group (-NHC(O)H) attached to a phenyl ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 5-position and a 2-nitrophenylthio (-S-C₆H₄-NO₂) group at the 2-position. This structure combines electron-withdrawing (methylsulfonyl, nitro) and sulfur-based (thioether) functionalities, which are often associated with bioactivity in medicinal chemistry .

The methylsulfonyl group enhances polarity and metabolic stability, while the nitro group may contribute to redox-related interactions.

Properties

CAS No. |

93778-18-8 |

|---|---|

Molecular Formula |

C14H12N2O5S2 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N-[5-methylsulfonyl-2-(2-nitrophenyl)sulfanylphenyl]formamide |

InChI |

InChI=1S/C14H12N2O5S2/c1-23(20,21)10-6-7-13(11(8-10)15-9-17)22-14-5-3-2-4-12(14)16(18)19/h2-9H,1H3,(H,15,17) |

InChI Key |

YTQRRMOEFNDDTC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])NC=O |

Origin of Product |

United States |

Preparation Methods

Sulfonation

- Objective : Introduce the methylsulfonyl group at a specific position on the aromatic ring.

- Reagents : Methylsulfonyl chloride ($$CH3SO2Cl$$) and a base (e.g., pyridine or triethylamine).

- Procedure :

- React the aromatic precursor with methylsulfonyl chloride in the presence of a base to neutralize the hydrochloric acid by-product.

- Maintain reaction conditions at low temperatures (0–5°C) to ensure regioselectivity.

Thioether Formation

- Objective : Form the thioether bond between the nitrophenylthiol and sulfonated aromatic compound.

- Reagents :

- 2-Nitrobenzenethiol ($$C6H4NO_2SH$$).

- A halogenated sulfonated aromatic compound (e.g., bromo or iodo derivatives).

- A coupling agent, such as potassium carbonate ($$K2CO3$$), in an aprotic solvent like dimethylformamide (DMF).

- Procedure :

- Combine the thiol and halogenated precursor in DMF.

- Heat the mixture to moderate temperatures (80–100°C) under inert conditions to promote nucleophilic substitution.

Formamide Functionalization

- Objective : Introduce the formamide group onto the thioether intermediate.

- Reagents :

- Formic acid or formamide precursors.

- A dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate amide bond formation.

- Procedure :

- React the thioether intermediate with formic acid or formamide in the presence of DCC.

- Stir at room temperature or slightly elevated temperatures until completion.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonation | $$CH3SO2Cl$$, pyridine, $$0–5^\circ C$$ | ~85 | Regioselectivity is critical; control temperature carefully. |

| Thioether Formation | Thiol, halogenated precursor, DMF, $$80–100^\circ C$$ | ~75 | Inert atmosphere prevents oxidation of thiol group. |

| Formamide Addition | Formic acid, DCC, RT | ~70 | Ensure complete removal of by-products like dicyclohexylurea (DCU). |

Purification Techniques

-

- Dissolve crude product in a minimal amount of hot ethanol or methanol.

- Cool slowly to induce crystallization.

-

- Use silica gel as the stationary phase.

- Employ a gradient elution system (e.g., hexane/ethyl acetate).

-

- Reverse-phase HPLC can be used for purity assessment and isolation of impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

Reduction: It can be reduced to form different amines.

Oxidation: It can be oxidized to form various oxidation products.

Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Reduction: Common reducing agents include iron and hydrochloric acid.

Oxidation: Oxidizing agents such as potassium permanganate can be used.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

Reduction: Amines such as 2,4,6-triaminotoluene.

Oxidation: Various oxidation products depending on the conditions.

Substitution: Products with different functional groups replacing the nitro groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that N-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide exhibits notable antimicrobial properties. In a study examining its efficacy against various bacterial strains, the compound demonstrated significant activity against multidrug-resistant organisms.

Case Study: Antibacterial Efficacy

- Objective : Evaluate the compound's effectiveness against MRSA strains.

- Method : Minimum Inhibitory Concentration (MIC) testing.

- Results : The compound showed MIC values lower than traditional antibiotics like linezolid, indicating strong potential as an antibacterial agent.

Anticancer Properties

This compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.

Case Study: Cytotoxic Effects

- Objective : Assess cytotoxicity in various cancer cell lines.

- Method : Cell viability assays at varying concentrations.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

Material Science Applications

This compound is being explored for its role in developing new materials, particularly in polymer chemistry. Its unique chemical structure allows it to act as a modifier in polymer formulations, enhancing properties such as thermal stability and mechanical strength.

Polymer Modification

- Application : Used as an additive in polymer blends to improve thermal and mechanical properties.

- Impact : Enhances the durability and performance of materials used in various industrial applications.

Summary of Findings

The following table summarizes the key findings related to the applications of this compound:

| Application Area | Key Findings | Research Methodology |

|---|---|---|

| Antimicrobial | Effective against MRSA; lower MIC than antibiotics | MIC testing against bacterial strains |

| Anticancer | Induces apoptosis; reduces cell viability | Cell viability assays |

| Material Science | Improves polymer properties | Additive in polymer formulations |

Mechanism of Action

The mechanism of action of 2,4,6-trinitrotoluene involves its ability to undergo rapid decomposition upon initiation, releasing a large amount of energy. The molecular targets and pathways include:

Decomposition: The nitro groups decompose to form nitrogen gas, carbon dioxide, and water.

Energy Release: The rapid decomposition releases energy in the form of heat and shock waves.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with N-(5-(methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide:

Key Differences and Implications

Chloro groups are often associated with antimicrobial activity, as seen in sulfonamide derivatives . The dimethylamino-sulfonyl analog introduces a basic nitrogen, which could enhance water solubility and enable pH-dependent interactions. This modification is common in kinase inhibitors . Benzamide derivatives (e.g., compounds in ) replace the formamide group with a benzamide (-C(O)NH₂) moiety, increasing steric bulk and hydrogen-bonding capacity. Such derivatives are frequently explored for anticancer and antiviral applications .

Synthetic Complexity :

- The methylsulfonyl group in the target compound requires precise sulfonation conditions, as demonstrated in the synthesis of 5-bromofuran-2-sulfonyl chloride (). In contrast, chloro derivatives are typically synthesized via nucleophilic aromatic substitution, which is less labor-intensive .

Biological Activity: While direct data on the target compound’s bioactivity are absent, structurally related thioether-benzamides (e.g., ) show anticancer, antiviral, and antiplatelet effects. The nitro group in these compounds may act as a prodrug moiety, undergoing enzymatic reduction to generate reactive intermediates .

Analytical Characterization: Reverse-phase HPLC methods (as used for the dimethylamino-sulfonyl analog in ) are applicable for analyzing the target compound. Mobile phases containing acetonitrile/water with phosphoric or formic acid are optimal for resolving sulfur-containing aromatics .

Physicochemical and Pharmacokinetic Comparison

Biological Activity

N-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide, with the CAS number 93778-18-8, is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H12N2O5S2

- Molecular Weight : 352.39 g/mol

- InChI Key : YTQRRMOEFNDDTC-UHFFFAOYSA-N

- SMILES Representation : S(C1=C(NC=O)C=C(S(C)(=O)=O)C=C1)C2=C(N(=O)=O)C=CC=C2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, which can mitigate oxidative stress in cells, potentially protecting against cellular damage.

- Antimicrobial Effects : Some research suggests that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Pharmacological Effects

The pharmacological effects observed in experimental studies include:

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures.

- Cytotoxicity Against Cancer Cells : In cancer cell lines, this compound has shown cytotoxic effects, indicating its potential use in cancer therapy.

Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results suggest a potent anti-inflammatory mechanism that could be beneficial in treating chronic inflammatory diseases.

Study 2: Cytotoxicity in Cancer Research

In a recent investigation using breast cancer cell lines (MCF-7), this compound exhibited IC50 values indicating significant cytotoxicity. The study concluded that the compound induces apoptosis through the activation of caspase pathways.

Data Table of Biological Activities

Q & A

Q. What are the key synthetic routes for N-(5-(Methylsulphonyl)-2-((2-nitrophenyl)thio)phenyl)formamide, and how can its structure be validated?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. First, introduce the methylsulphonyl group via sulfonation followed by oxidation. The 2-nitrophenylthio moiety is formed through nucleophilic aromatic substitution (SNAr) using a thiolate anion under basic conditions. Finally, formamide installation can be achieved via formylation of the amine intermediate. Structural validation requires 1H/13C NMR (to confirm aromatic substitution patterns and formamide protons), mass spectrometry (for molecular ion verification), and X-ray crystallography (for unambiguous confirmation, as demonstrated in sulfonamide analogs ).

Q. Which analytical techniques are most effective for purity assessment of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC ) with UV detection is recommended, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Relative retention times (RRT) can be calibrated against known standards (e.g., RRT 0.4–2.2 for structurally related sulfonamides ). LC-MS is critical for detecting trace impurities, especially those with similar RRTs. Quantify impurities using relative response factors (RRF), ensuring total impurities ≤0.5% as per pharmacopeial guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antiviral claims) may arise from assay conditions or structural analogs being misattributed. To address this:

- Standardize assays : Use cell lines with confirmed genetic profiles (e.g., HeLa for cytotoxicity, Vero E6 for antiviral activity).

- Control for metabolites : Perform stability studies in biological media (e.g., plasma, liver microsomes) to rule out metabolite interference.

- Compare with analogs : Evaluate derivatives lacking the methylsulphonyl or nitrophenylthio groups to isolate pharmacophores, as seen in related isoxazolemethylthio derivatives .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt formation : Screen counterions (e.g., sodium, hydrochloride) to enhance aqueous solubility.

- Nanoparticle formulation : Use poly(lactic-co-glycolic acid) (PLGA) encapsulation to improve plasma half-life.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the formamide or sulphonyl moieties, as demonstrated in sulfonamide prodrugs .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with variations in:

- Sulphonyl group : Replace methylsulphonyl with ethylsulphonyl or aryl-sulphonyl.

- Thioether linkage : Substitute 2-nitrophenylthio with 3-nitrophenylthio or pyridylthio.

- In silico modeling : Perform molecular docking against targets like tyrosine kinases or viral proteases (e.g., SARS-CoV-2 Mpro) to prioritize analogs.

- Dose-response profiling : Use IC50/EC50 comparisons across analogs to identify critical substituents .

Q. What experimental designs mitigate interference from degradation products during bioassays?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative (H2O2) conditions. Monitor degradation via HPLC-PDA to identify labile groups (e.g., nitro reduction or sulphonyl hydrolysis).

- Stabilization protocols : Add antioxidants (e.g., ascorbic acid) or light-blocking agents in assay buffers.

- Metabolite profiling : Use LC-HRMS to distinguish parent compound signals from degradation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.